7-benzyl-5,6-dimethyl-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
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Overview
Description
7-benzyl-5,6-dimethyl-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is a heterocyclic compound that features a unique combination of pyrrolo[2,3-d]pyrimidine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-5,6-dimethyl-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of hydrazonoyl halides with thiosemicarbazide derivatives in the presence of triethylamine can yield the desired thiazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-5,6-dimethyl-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
7-benzyl-5,6-dimethyl-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine has several applications in scientific research:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: It can be used as a probe to study the interactions between thiazole-containing compounds and biological targets such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-benzyl-5,6-dimethyl-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity . This compound may also modulate signaling pathways by binding to specific receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit a wide range of biological activities.
Benzothiazole Derivatives: Similar to thiazole derivatives, these compounds have applications in medicinal chemistry and materials science.
Uniqueness
What sets 7-benzyl-5,6-dimethyl-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine apart is its unique combination of pyrrolo[2,3-d]pyrimidine and thiazole rings, which provides a distinct set of chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets that are not possible with other similar compounds .
Properties
Molecular Formula |
C18H17N5S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
7-benzyl-5,6-dimethyl-3-(1,3-thiazol-2-yl)pyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C18H17N5S/c1-12-13(2)22(10-14-6-4-3-5-7-14)17-15(12)16(19)23(11-21-17)18-20-8-9-24-18/h3-9,11,19H,10H2,1-2H3 |
InChI Key |
ZCYCXQIAWLYWFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)C3=NC=CS3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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